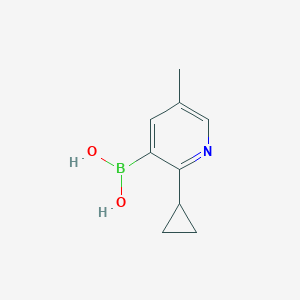
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of (2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronic acids by cross-coupling bis(pinacolato)diboron with aryl halides under the influence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of the desired boronic acid in good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and consistency of the final product .
化学反应分析
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable electrophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically more complex organic molecules that retain the core structure of the original boronic acid .
科学研究应用
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as molecular recognition and enzyme inhibition . The boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds and enabling the compound to interact with specific molecular targets .
相似化合物的比较
(2-Cyclopropyl-5-methylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds share the boronic acid functional group, the presence of the cyclopropyl and methyl groups in this compound imparts unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions . This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
属性
分子式 |
C9H12BNO2 |
|---|---|
分子量 |
177.01 g/mol |
IUPAC 名称 |
(2-cyclopropyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-6-4-8(10(12)13)9(11-5-6)7-2-3-7/h4-5,7,12-13H,2-3H2,1H3 |
InChI 键 |
AILNGOATOYFILB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1C2CC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



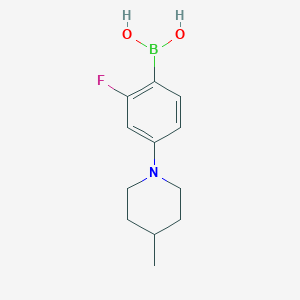
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
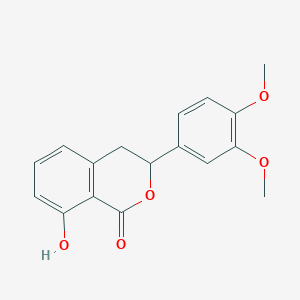
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
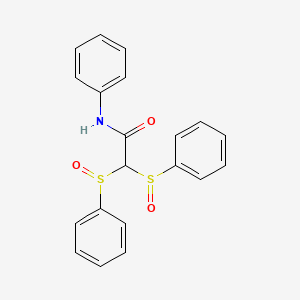
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
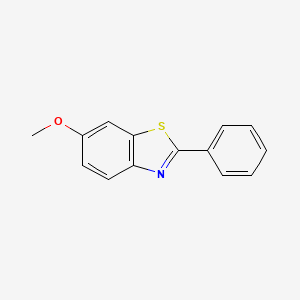
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
